IWP-2-V2 Retention of the Benzothiazole Pharmacophore vs. Full-Strength IWP-2 in Wnt/β-Catenin Reporter Assays
In the original characterization of the IWP series, IWP-2-V2 (referred to as IWP-2-v2 in the supplementary data) was tested alongside IWP-2-v1, IWP-2-v3, and parent IWP-2. The benzothiazole group of IWP-2-V2 was found to be a critical determinant of PORCN functional inhibition, while its reduced overall potency—relative to IWP-2—maps the contribution of the N3-phenyl substitution on the thienopyrimidine core [1]. IWP-2-V2 is consistently described as 'a less potent IWP-2 derivative whose chemical structure retains the benzothiazole group of its parent compound' across multiple authoritative vendor datasheets referencing the same primary source [2].
| Evidence Dimension | Structural feature critical for PORCN inhibition |
|---|---|
| Target Compound Data | Retains benzothiazole group; benzyl substitution at N3 of thienopyrimidine (C₂₃H₂₀N₄O₂S₃, MW 480.63) |
| Comparator Or Baseline | IWP-2: phenyl substitution at N3 of thienopyrimidine (C₂₂H₁₈N₄O₂S₃, MW 466.6); PORCN IC₅₀ = 27 nM |
| Quantified Difference | IWP-2-V2 = less potent than IWP-2 (exact IC₅₀ not reported); structural difference localized to N3 substituent (benzyl vs. phenyl) |
| Conditions | Wnt/β-catenin pathway reporter assays; Supplementary Figure 7c in Chen et al. (2009) |
Why This Matters
This establishes IWP-2-V2 as a benzothiazole-retaining negative control, enabling researchers to isolate the contribution of the N3 substituent to PORCN binding affinity.
- [1] Chen B, Dodge ME, Tang W, et al. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nat Chem Biol. 2009 Feb;5(2):100-7. Supplementary Figure 7c. PMID: 19125156. View Source
- [2] Bertin Bioreagent. IWP-2-V2 (CAT N°: 13952) Product Datasheet. 'IWP-2-V2 is a less potent IWP-2 derivative whose chemical structure retains the benzothiazole group of its parent compound.' Reference: 17505 (Chen et al. 2009). View Source
